Cas no 791809-62-6 (2-(3-Bromophenyl)malondialdehyde)
2-(3-Bromophenyl)malondialdehyde Chemical and Physical Properties
Names and Identifiers
-
- Propanedial,2-(3-bromophenyl)-
- 2-(3-Bromophenyl)malondialdehyde
- 2-(3-bromophenyl)propane-1,3-dial
- AC1NPDZF
- Ambpe2003356
- CTK8F0422
- KB-105648
- MolPort-001-770-102
- SBB097081
- AKOS022346924
- EN300-103764
- 791809-62-6
- DTXSID20409192
- 2-(3-bromophenyl)propanedial
- SCHEMBL6692582
- MFCD03426047
- 2-(3-Bromophenyl)malonaldehyde
-
- MDL: MFCD03426047
- Inchi: 1S/C9H7BrO2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-6,8H
- InChI Key: VTBBNWPPNCLEMB-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C(C=O)C=O
Computed Properties
- Exact Mass: 225.96294g/mol
- Monoisotopic Mass: 225.96294g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- Melting Point: 85-87°C
2-(3-Bromophenyl)malondialdehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B293025-5mg |
2-(3-Bromophenyl)malondialdehyde |
791809-62-6 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B293025-10mg |
2-(3-Bromophenyl)malondialdehyde |
791809-62-6 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B293025-50mg |
2-(3-Bromophenyl)malondialdehyde |
791809-62-6 | 50mg |
$ 80.00 | 2022-06-07 | ||
| Fluorochem | 023525-1g |
2-(3-Bromophenyl)malondialdehyde |
791809-62-6 | 95%+ | 1g |
£174.00 | 2022-03-01 | |
| Fluorochem | 023525-5g |
2-(3-Bromophenyl)malondialdehyde |
791809-62-6 | 95%+ | 5g |
£693.00 | 2022-03-01 | |
| Fluorochem | 023525-10g |
2-(3-Bromophenyl)malondialdehyde |
791809-62-6 | 95%+ | 10g |
£1213.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007278-1g |
2-(3-Bromophenyl)malondialdehyde |
791809-62-6 | 1g |
1787CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007278-500mg |
2-(3-Bromophenyl)malondialdehyde |
791809-62-6 | 500mg |
1136CNY | 2021-05-07 | ||
| Apollo Scientific | OR7620-1g |
2-(3-Bromophenyl)malondialdehyde |
791809-62-6 | 95+% | 1g |
£273.00 | 2025-02-20 | |
| Apollo Scientific | OR7620-5g |
2-(3-Bromophenyl)malondialdehyde |
791809-62-6 | 95+% | 5g |
£1001.00 | 2025-02-20 |
2-(3-Bromophenyl)malondialdehyde Suppliers
2-(3-Bromophenyl)malondialdehyde Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2-(3-Bromophenyl)malondialdehyde
Professional Introduction to 2-(3-Bromophenyl)malondialdehyde (CAS No. 791809-62-6)
2-(3-Bromophenyl)malondialdehyde, a compound with the chemical formula C₈H₅BrO₂ and CAS number 791809-62-6, is a significant molecule in the field of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains, particularly in drug discovery and molecular biology. The presence of both a bromophenyl group and a malondialdehyde moiety makes it a versatile intermediate for synthesizing more complex molecules, which has been leveraged in several cutting-edge research projects.
The 3-bromophenyl substituent in the molecule imparts specific reactivity that is highly valuable for organic synthesis. This bromine atom can participate in various chemical reactions, including cross-coupling reactions, which are fundamental in constructing complex organic structures. The malondialdehyde part of the molecule is known for its reactivity with nucleophiles, making it a useful building block for the synthesis of polymers, coatings, and pharmaceuticals. The combination of these two functional groups in 2-(3-Bromophenyl)malondialdehyde provides a rich platform for chemical manipulation and innovation.
In recent years, 2-(3-Bromophenyl)malondialdehyde has been explored in the development of novel therapeutic agents. Its structural features allow it to interact with biological targets in ways that other molecules might not, opening up possibilities for new drug candidates. For instance, researchers have investigated its potential as an intermediate in the synthesis of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The bromine atom's ability to engage in palladium-catalyzed cross-coupling reactions has been particularly useful in generating derivatives with enhanced pharmacological properties.
Moreover, the malondialdehyde moiety has been linked to the development of advanced materials. Malondialdehyde-based polymers have shown promise in applications such as drug delivery systems and biosensors due to their ability to form stable networks with functional groups that can interact with biological molecules. The incorporation of the 3-bromophenyl group into these materials further enhances their versatility, allowing for tailored modifications that can improve their performance in specific environments.
Recent studies have also highlighted the role of 2-(3-Bromophenyl)malondialdehyde in understanding biochemical pathways. Researchers have utilized this compound to study the mechanisms of reactive oxygen species (ROS) in cellular processes. Malondialdehyde is a known product of lipid peroxidation, a process that is implicated in various oxidative stress-related diseases. By studying how this compound interacts with biological systems, scientists have gained valuable insights into the pathways that lead to cell damage and potential therapeutic targets.
The synthesis of 2-(3-Bromophenyl)malondialdehyde involves careful consideration of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as flow chemistry and catalytic processes, have been employed to optimize its production. These methods not only improve efficiency but also reduce waste, aligning with the growing emphasis on sustainable chemistry practices. The compound's stability under various conditions has also been a focus of research, ensuring that it remains viable for multiple rounds of synthetic transformations without degradation.
In conclusion, 2-(3-Bromophenyl)malondialdehyde (CAS No. 791809-62-6) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structure and reactivity make it an invaluable tool for researchers working on drug discovery, materials science, and biochemical studies. As our understanding of its properties continues to grow, so too will its applications in advancing scientific knowledge and developing innovative solutions to complex problems.
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